Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate

Description

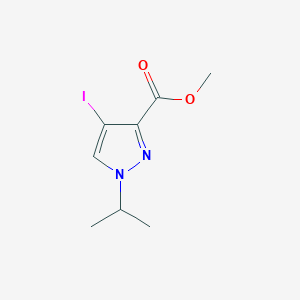

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

methyl 4-iodo-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOENOMHNKIOMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol and a suitable acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazoles with different functional groups.

Oxidation and Reduction: Formation of oxidized or reduced pyrazole derivatives.

Coupling Reactions: Formation of biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing potential drug candidates. Research has shown its utility in developing compounds with anti-inflammatory , anticancer , and antimicrobial properties . The compound's ability to inhibit specific enzymes or receptors involved in disease pathways makes it a candidate for further investigation in drug discovery.

Biological Activity

Studies indicate that this compound exhibits significant biological activity against various pathogens, including resistant strains. For instance, it has demonstrated antimicrobial efficacy with minimum inhibitory concentrations (MIC) against several bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Streptococcus pneumoniae | 0.25 µg/mL |

Agrochemicals

This compound is also utilized in the development of pesticides and herbicides . Its structural properties allow it to interact effectively with biological targets in pests and weeds, making it a promising candidate for agrochemical applications.

Material Science

In material science, this compound is explored for synthesizing organic materials with specific electronic or optical properties . Its unique chemical structure can be tailored to develop materials suitable for various applications, including sensors and electronic devices.

Case Studies and Research Findings

Recent studies have highlighted the synthesis methods and biological significance of pyrazole derivatives, including this compound. For instance:

- Synthesis Techniques : Various synthetic methods have been developed to produce functionalized pyrazole derivatives efficiently. These include oxidative coupling reactions and metal-free iodocyclization processes that yield high purity compounds suitable for biological testing .

- Biological Investigations : Ongoing research focuses on the interactions of this compound with specific molecular targets. Preliminary findings suggest that it may interact with enzymes or receptors critical in inflammatory responses or microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

- Methyl 4-iodo-1H-pyrazole-3-carboxylate

- 4-Iodo-1-isopropyl-1H-pyrazole

Uniqueness

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its biological activity and chemical reactivity. The combination of the iodine atom and the isopropyl group can enhance its interactions with specific biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate (C9H13IN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by research findings and data tables.

This compound features a unique structure characterized by:

- Iodine atom : Enhances reactivity and biological interactions.

- Isopropyl group : Contributes to lipophilicity, affecting bioavailability.

- Carboxylate ester functional group : Plays a role in its biological activity.

The molecular weight of this compound is approximately 308.12 g/mol, making it suitable for various biological applications due to its manageable size and chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlights its potential as a therapeutic agent in combating antibiotic resistance .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Streptococcus pneumoniae | 0.25 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases.

The mechanism of action for this compound likely involves:

- Enzyme inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory process.

- Receptor interaction : It may interact with specific receptors involved in inflammation and microbial defense mechanisms, leading to altered signaling pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing efficiency and yield:

- Condensation Reactions : Utilizing isopropyl hydrazine with appropriate carboxylic acid derivatives.

- Halogenation Steps : Introducing iodine through electrophilic aromatic substitution methods.

These methods allow for the scalable production of the compound for research and potential therapeutic applications.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections caused by biofilm-forming bacteria .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The study reported significant reductions in edema and inflammatory markers in treated groups compared to controls, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyrazole cores. For example, esterification of pyrazole carboxylic acids (e.g., methyl 1H-pyrazole-3-carboxylate derivatives) followed by iodination at the 4-position . A similar route is described for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, where iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Optimization includes monitoring reaction temperature (0–5°C for iodination) and using anhydrous solvents to minimize hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the deshielding of the pyrazole C-3 proton (δ ~6.3–7.0 ppm) and the ester carbonyl carbon (δ ~160–165 ppm). Substituents like isopropyl and iodine induce distinct splitting patterns (e.g., isopropyl’s septet at δ ~3.5–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine (e.g., m/z 337.0 for C9H12IN2O2) .

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data are unavailable for this compound, structurally related pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) require standard organic lab protocols:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : X-ray crystallography using SHELXL/SHELXS software is critical for unambiguous confirmation of regiochemistry (e.g., iodine at C-4 vs. C-5). Key steps:

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve heavy iodine atoms.

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters, especially for iodine’s electron density .

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths and angles .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be analyzed for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify rotational barriers (e.g., isopropyl group rotation) causing splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish regioisomers. For example, NOESY can confirm spatial proximity between iodine and isopropyl groups .

- Spiking Experiments : Compare with authentic samples (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives) to rule out co-eluting impurities .

Q. What strategies optimize the regioselective synthesis of iodinated pyrazole derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., esters at C-3) direct iodination to the para position (C-4) via resonance stabilization of the transition state .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack by stabilizing iodonium intermediates.

- Catalysis : Lewis acids like BF3·Et2O can activate NIS for improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.